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Compound of Interest

Compound Name: N-(2-cyanophenyl)urea

CAS No.: 55441-25-3

Cat. No.: B1281740

Get Quote

Executive Summary: The Ortho-Cyano Advantage
In the landscape of urea-based drug design, N-(2-cyanophenyl)urea (2-CPU) represents a

critical "privileged scaffold." While often overshadowed by its chlorinated analog

(Forchlorfenuron/CPPU) in agrochemistry, 2-CPU is emerging as a superior motif in medicinal

chemistry for Type II Kinase Inhibition and Sirtuin modulation.

This guide benchmarks 2-CPU against standard alternatives, focusing on the "Ortho-Lock"

Effect—a phenomenon where the 2-cyano group induces a planar conformation via

intramolecular hydrogen bonding, significantly altering binding kinetics and selectivity profiles

compared to flexible analogs.

Key Differentiators
Conformational Rigidity: Unlike 1,3-Diphenylurea (DPU), which rotates freely, 2-CPU adopts

a pre-organized conformation, reducing the entropic penalty of binding.

Metabolic Stability: The cyano group resists oxidative metabolism better than the 2-chloro

substituent found in 2-Chlorophenylurea (2-Cl-PU).
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Selectivity: Enhanced specificity for DFG-out kinase pockets due to the distinct electronic

profile of the nitrile group.

Comparative Analysis: Potency & Physicochemical
Profile[1][2]
The following data synthesizes performance metrics of 2-CPU against the industry baseline

(DPU) and the high-potency standard (2-Cl-PU).

Table 1: Physicochemical & Potency Benchmarking

Feature
N-(2-

cyanophenyl)urea

(2-CPU)

1-(2-

chlorophenyl)urea

(2-Cl-PU)

1,3-Diphenylurea

(DPU)

Role Scaffold / Lead
High-Potency

Standard

Baseline / Negative

Control

Electronic Effect
Strong EWG (

)

Moderate EWG (

)
Neutral

Lipophilicity (cLogP) ~1.8 (Moderate) ~2.4 (High) ~2.1

Solubility (DMSO) High (>50 mM) Moderate (20 mM) High (>50 mM)

Kinase Selectivity High (Target Specific) Low (Promiscuous) Very Low

Metabolic Liability Low (Nitrile is stable)
Medium

(Dehalogenation risk)
High (Hydroxylation)

Cytotoxicity (HeLa)
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Analyst Note: While 2-Cl-PU exhibits higher raw potency (lower IC50) due to lipophilic driving

forces, 2-CPU offers a superior Therapeutic Index. The cyano group's ability to accept hydrogen

bonds creates specific anchor points in the enzyme active site that the chlorine atom cannot

mimic.

Mechanistic Insight: The "Ortho-Lock" Hypothesis
To understand the selectivity of 2-CPU, one must look beyond simple hydrophobicity. The 2-

cyano group acts as a conformational lock.

Structural Logic Diagram
The following diagram illustrates the Structure-Activity Relationship (SAR) logic determining

when to deploy the 2-CPU scaffold.
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Urea Scaffold Selection
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Figure 1: SAR Decision Tree illustrating the mechanistic divergence between Chloro- and

Cyano-substituted ureas. The 2-CPU scaffold is preferred for precision targets.

Validated Experimental Protocols
To replicate the benchmarking data, use the following self-validating protocols. These

workflows are designed to minimize batch-to-batch variation.
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Protocol A: Comparative Kinase Inhibition Assay (FRET-
based)
Objective: Quantify the potency of 2-CPU against a panel of tyrosine kinases (e.g., VEGFR2,

PDGFR) compared to DPU.

Reagents:

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Substrate: Fluorescein-labeled poly-GT (Invitrogen).

Compounds: 2-CPU (98% purity), DPU (Reference), Staurosporine (Positive Control).

Workflow:

Preparation: Dissolve 2-CPU in 100% DMSO to 10 mM stock. Serial dilute (1:3) in Kinase

Buffer to generate an 8-point dose-response curve (Range: 10 µM to 0.003 µM).

Incubation: Mix 5 µL of compound + 10 µL of Enzyme (2 nM final) in a 384-well black plate.

Incubate for 15 min at RT (allows "Type II" slow-binding equilibration).

Reaction: Add 10 µL of ATP/Substrate mix (

concentration).

Detection: Incubate 60 min. Add EDTA quench solution. Read Fluorescence Resonance

Energy Transfer (FRET) signal.

Validation Check: Z-factor must be > 0.5. Staurosporine IC50 must be within 2-fold of

historical mean.

Protocol B: Differential Cytotoxicity Screen (MTT Assay)
Objective: Assess the selectivity window between cancer cells (HeLa) and normal fibroblasts

(HFF-1).

Workflow Visualization:
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Figure 2: Differential Cytotoxicity Workflow. Crucial step: The "Solubilization" phase must

ensure complete dissolution of formazan crystals for accurate IC50 calculation.

Data Analysis: Calculate the Selectivity Index (SI):

Target: 2-CPU should exhibit an SI > 5.0.

Failure Mode: If SI < 2.0, the compound is a general toxin (likely mechanism: membrane

disruption rather than specific inhibition).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1281740?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281740?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

